Iodo-DPA-713 I-125 is classified as a radiotracer and is specifically designed for molecular imaging applications. It falls under the category of pyrazolopyrimidine ligands that bind selectively to the translocator protein, an 18-kDa protein involved in cholesterol transport and inflammatory responses. The synthesis of this compound involves several chemical reactions that yield a high-purity product suitable for imaging purposes .
The molecular structure of Iodo-DPA-713 I-125 features a pyrazolopyrimidine core with an iodine atom attached, which is critical for its radiolabeling properties. The structure can be described as follows:
The compound's structural integrity is vital for its functionality as an imaging agent, allowing it to effectively localize in inflamed tissues .
The key reactions involved in the synthesis of Iodo-DPA-713 I-125 include:
These reactions are optimized to achieve high yields and specific activities necessary for effective imaging .
Iodo-DPA-713 I-125 operates by binding selectively to the translocator protein located on activated macrophages. Upon administration, the compound accumulates in inflamed tissues due to increased expression of translocator protein during inflammatory responses.
This mechanism allows researchers to visualize and quantify inflammatory processes in various disease models effectively .
Iodo-DPA-713 I-125 possesses several notable physical and chemical properties:
These properties are essential for ensuring that the compound performs effectively during imaging procedures .
Iodo-DPA-713 I-125 has significant applications in scientific research, particularly in:
Translocator Protein (Translocator Protein), an 18-kDa transmembrane protein primarily localized in the outer mitochondrial membrane, plays a critical role in cholesterol transport and steroidogenesis. Under physiological conditions, Translocator Protein is expressed at low levels in the healthy brain but exhibits significant upregulation during pathological inflammatory processes. This increased expression occurs predominantly in activated microglia and infiltrating macrophages, making Translocator Protein an exceptionally sensitive biomarker for detecting neuroinflammation associated with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Beyond the central nervous system, Translocator Protein is markedly overexpressed in macrophages associated with peripheral inflammatory conditions, including rheumatoid arthritis, malignant tumors, pulmonary diseases, and myocardial inflammation. This upregulation coincides with the transition of macrophages toward pro-inflammatory phenotypes that drive disease pathogenesis and progression. In ovarian cancer models, for instance, Translocator Protein-positive macrophages facilitate tumor spheroid formation and metastatic spread, highlighting their critical role in cancer progression [8]. The magnitude of Translocator Protein expression correlates with inflammatory activity, enabling non-invasive quantification of inflammation severity through molecular imaging approaches targeting this protein .
The development of Translocator Protein radioligands has evolved through distinct generations characterized by progressive improvements in specificity and pharmacokinetic properties. The prototypical first-generation ligand, ¹¹CPK11195 (an isoquinoline carboxamide derivative), demonstrated pioneering utility for Translocator Protein imaging but suffered from substantial limitations. These included high lipophilicity (log P = 3.4), extensive plasma protein binding, and consequent low brain penetration (approximately 0.05% injected dose per gram of brain tissue). Critically, its high non-specific binding resulted in a poor signal-to-noise ratio (binding potential = 0.8), severely limiting its sensitivity for detecting mild or early-stage neuroinflammation. Furthermore, its requirement for carbon-11 radiolabeling (half-life: 20 minutes) restricted its use to facilities with an on-site cyclotron . Despite these constraints, ¹¹CPK11195 provided foundational clinical insights, revealing increased Translocator Protein expression in neurodegenerative conditions. However, its pharmacokinetic limitations drove the pursuit of improved second-generation radioligands with enhanced target affinity, reduced non-specific binding, and compatibility with longer-lived radionuclides for broader clinical dissemination and applications beyond neuroinflammation .
The development of second-generation Translocator Protein ligands emerged from the necessity to overcome the well-documented limitations of ¹¹CPK11195. Key objectives included achieving higher binding affinity to improve signal intensity, reducing lipophilicity to minimize non-specific binding, and incorporating radionuclides with longer half-lives (fluorine-18: 110 minutes; iodine-124: 4.2 days; iodine-125: 59.4 days) to enable wider distribution, delayed imaging protocols, and multi-center clinical trials. Structural optimization efforts focused on modifying chemical scaffolds to enhance selectivity and binding kinetics based on the established pharmacophore model for Translocator Protein interaction, which requires one hydrogen-bond donor group and three major lipophilic regions . The pyrazolopyrimidine acetamide scaffold, exemplified by Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713, represented a significant advancement with its improved affinity (Ki = 4.7 ± 0.2 nanomolar) and selectivity for Translocator Protein. This scaffold also offered versatile sites for radiohalogenation, enabling the development of iodine-labeled derivatives like Iodo-Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 Iodine-125. The longer half-life of iodine-125 facilitates extended in vitro and ex vivo studies, autoradiography, and distribution analyses, making it particularly valuable for preclinical validation and mechanistic studies [4] .
Table 1: Evolution of Key Translocator Protein Radioligands
Generation | Radioligand | Ki (nM) | Lipophilicity (log P) | Radionuclide (Half-life) | Primary Limitations |
---|---|---|---|---|---|
First | ¹¹CPK11195 | 4.3–6.6 | 3.4 | Carbon-11 (20.3 min) | High non-specific binding, poor brain uptake |
Second | Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 | 4.7 ± 0.2 | Not Reported | Carbon-11 (20.3 min) | Susceptible to rs6971 polymorphism |
Second | Iodo-Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 Iodine-125 | Comparable to Diethyl-Pyrazolo[1,5-a]pyrimidine Acetamide-713 | Moderate | Iodine-125 (59.4 days) | Requires in vivo deiodination consideration |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: